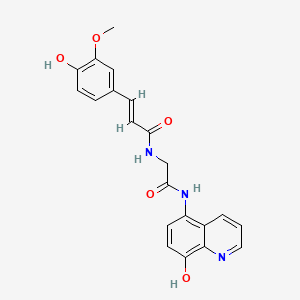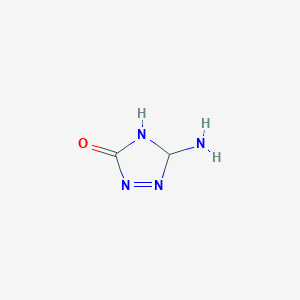![molecular formula C50H57N5O6 B12362773 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes adamantyl, piperazine, benzoyl, and isoquinoline moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the adamantyl acetyl derivative, followed by the introduction of the piperazine ring. Subsequent steps involve the formation of the benzoyl and isoquinoline moieties, culminating in the final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Uniqueness
Compared to similar compounds, 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C50H57N5O6 |
|---|---|
Molekulargewicht |
824.0 g/mol |
IUPAC-Name |
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C50H57N5O6/c1-60-44-26-39-16-18-53(32-40(39)27-45(44)61-2)17-15-33-7-13-41(14-8-33)51-48(58)42-5-3-4-6-43(42)52-47(57)37-9-11-38(12-10-37)49(59)55-21-19-54(20-22-55)46(56)31-50-28-34-23-35(29-50)25-36(24-34)30-50/h3-14,26-27,34-36H,15-25,28-32H2,1-2H3,(H,51,58)(H,52,57) |
InChI-Schlüssel |
PMYQUNWGFFRLQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N6CCN(CC6)C(=O)CC78CC9CC(C7)CC(C9)C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate](/img/structure/B12362704.png)











